molecular formula C19H20N2O5S B2804408 4-(4-((4-methoxyphenyl)sulfonyl)butanoyl)-3,4-dihydroquinoxalin-2(1H)-one CAS No. 946313-66-2

4-(4-((4-methoxyphenyl)sulfonyl)butanoyl)-3,4-dihydroquinoxalin-2(1H)-one

Cat. No.: B2804408
CAS No.: 946313-66-2
M. Wt: 388.44
InChI Key: BVHUYWLPDVLKAZ-UHFFFAOYSA-N
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Description

4-(4-((4-methoxyphenyl)sulfonyl)butanoyl)-3,4-dihydroquinoxalin-2(1H)-one is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a quinoxalinone core, which is a bicyclic structure containing nitrogen atoms, and a methoxyphenylsulfonyl group, which contributes to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-((4-methoxyphenyl)sulfonyl)butanoyl)-3,4-dihydroquinoxalin-2(1H)-one typically involves multiple steps, starting from readily available precursors. One common approach includes the following steps:

    Formation of the Quinoxalinone Core: This can be achieved through the condensation of o-phenylenediamine with a suitable diketone under acidic conditions.

    Introduction of the Butanoyl Group: The butanoyl group can be introduced via acylation reactions using butanoyl chloride in the presence of a base such as pyridine.

    Attachment of the Methoxyphenylsulfonyl Group: This step involves the reaction of the intermediate with 4-methoxybenzenesulfonyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

4-(4-((4-methoxyphenyl)sulfonyl)butanoyl)-3,4-dihydroquinoxalin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group under specific conditions.

    Reduction: The sulfonyl group can be reduced to a sulfide using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of 4-hydroxyphenylsulfonyl derivatives.

    Reduction: Formation of sulfide derivatives.

    Substitution: Formation of various substituted quinoxalinone derivatives.

Scientific Research Applications

4-(4-((4-methoxyphenyl)sulfonyl)butanoyl)-3,4-dihydroquinoxalin-2(1H)-one has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 4-(4-((4-methoxyphenyl)sulfonyl)butanoyl)-3,4-dihydroquinoxalin-2(1H)-one involves its interaction with specific molecular targets. The methoxyphenylsulfonyl group can interact with enzymes or receptors, modulating their activity. The quinoxalinone core may also play a role in binding to nucleic acids or proteins, affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

    4-(4-((4-methoxyphenyl)sulfonyl)butanoyl)-3,4-dihydroquinoxalin-2(1H)-one: shares similarities with other quinoxalinone derivatives and sulfonyl-containing compounds.

    4-methoxyphenylsulfonyl derivatives: These compounds have similar functional groups but differ in their core structures.

Uniqueness

  • The combination of a quinoxalinone core with a methoxyphenylsulfonyl group makes this compound unique, providing a distinct set of chemical and biological properties.
  • Its ability to undergo diverse chemical reactions and its potential applications in various fields highlight its versatility and importance in scientific research.

Properties

IUPAC Name

4-[4-(4-methoxyphenyl)sulfonylbutanoyl]-1,3-dihydroquinoxalin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O5S/c1-26-14-8-10-15(11-9-14)27(24,25)12-4-7-19(23)21-13-18(22)20-16-5-2-3-6-17(16)21/h2-3,5-6,8-11H,4,7,12-13H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVHUYWLPDVLKAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)CCCC(=O)N2CC(=O)NC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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